molecular formula C12H13BrO3 B590320 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one CAS No. 146721-06-4

1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one

Cat. No.: B590320
CAS No.: 146721-06-4
M. Wt: 285.137
InChI Key: FQBSUOHBUXPEHI-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one is an organic compound that features a benzo[d][1,3]dioxole ring system attached to a bromopentanone moiety

Biochemical Analysis

Biochemical Properties

1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. Additionally, this compound may form complexes with proteins, affecting their stability and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death . It also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes . These molecular interactions are crucial for understanding the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors that influence its long-term effects on cellular function. Over time, this compound may undergo chemical degradation, leading to the formation of by-products that could have different biological activities . In in vitro and in vivo studies, the temporal effects of this compound have been observed, with changes in cellular responses noted over extended periods of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal physiological functions . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites . These interactions are essential for understanding how this compound affects overall cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding these processes is important for elucidating the compound’s overall biological effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of the compound can influence its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one typically involves the bromination of a precursor compound. One common method involves the acylation of 1,3-benzodioxole followed by bromination. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform .

Chemical Reactions Analysis

1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one can be compared to other similar compounds, such as:

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-bromopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-2-3-9(13)12(14)8-4-5-10-11(6-8)16-7-15-10/h4-6,9H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBSUOHBUXPEHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C1=CC2=C(C=C1)OCO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747089
Record name 1-(2H-1,3-Benzodioxol-5-yl)-2-bromopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146721-06-4
Record name 1-(2H-1,3-Benzodioxol-5-yl)-2-bromopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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